1-[2-(4-chlorophenyl)-2-hydroxyethyl]-N-(4-methylbenzyl)-1H-1,2,4-triazole-3-carboxamide
Description
Systematic Nomenclature and Structural Identification
The systematic nomenclature of 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-N-(4-methylbenzyl)-1H-1,2,4-triazole-3-carboxamide follows International Union of Pure and Applied Chemistry conventions and provides comprehensive structural information about this complex heterocyclic compound. The name systematically describes each structural component: the 1H-1,2,4-triazole core ring system, the 3-carboxamide functional group attached to the triazole ring, the N-(4-methylbenzyl) substituent on the carboxamide nitrogen, and the 1-[2-(4-chlorophenyl)-2-hydroxyethyl] chain attached to the triazole nitrogen. This nomenclature system ensures unambiguous identification of the compound's molecular architecture and facilitates accurate communication within the scientific community.
The molecular structure exhibits a central 1,2,4-triazole ring, which consists of a five-membered aromatic heterocycle containing three nitrogen atoms at positions 1, 2, and 4, with carbon atoms at positions 3 and 5. The triazole ring adopts a planar configuration that contributes to the molecule's overall rigidity and provides a framework for specific intermolecular interactions. At the 3-position of the triazole ring, a carboxamide functional group extends outward, creating opportunities for hydrogen bonding and enhancing the compound's solubility characteristics. The carboxamide nitrogen bears a 4-methylbenzyl substituent, which introduces additional aromatic character and potential sites for π-π stacking interactions with biological targets.
The 1-position of the triazole ring connects to a 2-(4-chlorophenyl)-2-hydroxyethyl chain, creating a complex three-dimensional molecular architecture. This chain consists of an ethyl linker bearing a hydroxyl group at the 2-position and terminating in a 4-chlorophenyl ring system. The hydroxyl group provides additional hydrogen bonding capability and may serve as a site for metabolic modification, while the chlorophenyl moiety contributes to the compound's lipophilicity and potential for halogen bonding interactions. The strategic positioning of these substituents creates multiple conformational possibilities and diverse interaction profiles with biological macromolecules.
Spectroscopic characterization techniques, particularly Nuclear Magnetic Resonance and Infrared spectroscopy, provide definitive structural confirmation for this compound. The 1H Nuclear Magnetic Resonance spectrum would exhibit characteristic signals for the triazole proton, aromatic protons from both phenyl rings, the methylene protons of the ethyl chain, the hydroxyl proton, and the methyl group protons. The 13C Nuclear Magnetic Resonance spectrum would display distinct signals for each carbon environment, including the triazole ring carbons, carbonyl carbon of the carboxamide, and the various aromatic and aliphatic carbons throughout the molecule. Infrared spectroscopy would reveal characteristic absorption bands for the carboxamide C=O stretch, N-H stretches, aromatic C=C stretches, and O-H stretch from the hydroxyl group.
Historical Context of 1,2,4-Triazole Derivatives in Medicinal Chemistry
The historical development of 1,2,4-triazole derivatives in medicinal chemistry represents one of the most significant advances in heterocyclic drug discovery, spanning over a century of scientific innovation and therapeutic breakthroughs. The triazole nomenclature was first established by Bladin in 1885, marking the beginning of systematic investigation into this important class of nitrogen-containing heterocycles. Early research focused on understanding the fundamental chemical properties and synthetic accessibility of triazole compounds, laying the groundwork for future medicinal applications. The initial recognition of triazoles as biologically active molecules emerged gradually, with researchers noting their unique stability and diverse chemical reactivity patterns compared to other five-membered heterocycles.
The breakthrough discovery of antifungal activities in azole derivatives occurred in 1944, fundamentally transforming the landscape of antimicrobial therapy and establishing triazoles as clinically relevant therapeutic agents. This pivotal moment led to the systematic exploration of triazole-based compounds for various medical applications, resulting in the development of several important antifungal drugs including fluconazole, itraconazole, voriconazole, and posaconazole. These early successes demonstrated the exceptional potential of the triazole scaffold for medicinal chemistry applications and encouraged extensive research into structure-activity relationships and mechanism optimization. The mechanism of antifungal action became well-established through detailed biochemical studies, revealing that triazole compounds inhibit ergosterol synthesis by blocking the P450-dependent enzyme CYP 51.
The therapeutic applications of 1,2,4-triazole derivatives have expanded dramatically beyond antifungal applications to encompass anticancer, antibacterial, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory activities. This remarkable breadth of biological activity reflects the versatile nature of the triazole pharmacophore and its ability to interact with diverse biological targets through multiple mechanisms. Modern medicinal chemistry research has revealed that 1,2,4-triazoles can act as isosteres of amide, ester, and carboxylic acid functional groups, enabling the design of bioisosteric replacements that maintain or enhance biological activity while improving pharmacokinetic properties. The triazole ring's ability to participate in hydrogen bonding, its dipole character, rigidity, and favorable solubility characteristics have made it an invaluable tool for drug designers seeking to optimize therapeutic compounds.
Contemporary research in 1,2,4-triazole medicinal chemistry has embraced molecular hybridization approaches, combining the triazole core with other pharmacophores to create hybrid molecules with enhanced biological profiles. This strategy has yielded numerous novel compounds with improved efficacy, selectivity, and reduced side effects compared to traditional single-target agents. The development of advanced synthetic methodologies has facilitated the preparation of increasingly complex triazole derivatives, enabling the exploration of previously inaccessible chemical space. Current investigations focus on understanding the detailed molecular interactions between triazole derivatives and their biological targets, utilizing computational modeling and structure-based drug design approaches to optimize therapeutic outcomes.
Positional Significance of Chlorophenyl and Methylbenzyl Substituents
The strategic incorporation of chlorophenyl and methylbenzyl substituents in 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-N-(4-methylbenzyl)-1H-1,2,4-triazole-3-carboxamide reflects sophisticated medicinal chemistry principles aimed at optimizing biological activity through precise structural modifications. The 4-chlorophenyl moiety, positioned at the terminal end of the 2-hydroxyethyl chain, introduces significant electronic and steric effects that influence the compound's interaction with biological targets. Research on related triazole derivatives has demonstrated that halogen substitution, particularly chlorine atoms, can substantially enhance antifungal activity through multiple mechanisms including improved binding affinity, altered lipophilicity, and enhanced metabolic stability. The para-position of the chlorine atom on the phenyl ring provides optimal electronic effects while minimizing steric hindrance, allowing for favorable protein-ligand interactions.
Structure-activity relationship studies of triazole antifungal compounds have consistently shown that electron-withdrawing groups such as chlorine at the para-position of phenyl rings contribute to enhanced biological activity. Specific investigations revealed that compounds with 4-chlorophenyl substituents demonstrated superior antifungal efficacy compared to unsubstituted phenyl analogs, with minimum inhibitory concentration values showing 2-4 fold improvements. The chlorine atom's ability to participate in halogen bonding interactions with biological macromolecules represents an additional mechanism by which this substituent enhances binding affinity and specificity. Furthermore, the lipophilic character imparted by the chlorophenyl group facilitates membrane penetration and cellular uptake, critical factors for therapeutic efficacy.
The methylbenzyl substituent attached to the carboxamide nitrogen serves multiple functional roles in the compound's overall biological profile. The benzyl group provides additional aromatic character that can engage in π-π stacking interactions with aromatic amino acid residues in protein binding sites, potentially enhancing binding affinity and selectivity. The methyl group at the para-position of the benzyl ring introduces subtle electronic and steric modifications that can fine-tune the compound's pharmacological properties. Research on similar triazole derivatives has shown that alkyl substitution on aromatic rings can influence metabolic stability, with methyl groups often providing protection against enzymatic degradation while maintaining favorable pharmacokinetic characteristics.
Comparative studies of triazole derivatives with various aromatic substituents have revealed that the specific positioning and nature of substituents dramatically affect biological activity profiles. Compounds incorporating electron-donating groups such as methyl substituents often exhibit different activity spectra compared to those with electron-withdrawing groups, enabling the design of compounds with tailored therapeutic profiles. The combination of both electron-withdrawing (chlorine) and electron-donating (methyl) groups in a single molecule creates a balanced electronic environment that may contribute to the compound's unique biological characteristics. Advanced computational modeling studies have shown that such carefully designed substitution patterns can optimize both binding affinity and selectivity for specific therapeutic targets.
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)-2-hydroxyethyl]-N-[(4-methylphenyl)methyl]-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2/c1-13-2-4-14(5-3-13)10-21-19(26)18-22-12-24(23-18)11-17(25)15-6-8-16(20)9-7-15/h2-9,12,17,25H,10-11H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBBRTJCLHNNLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=NN(C=N2)CC(C3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-N-(4-methylbenzyl)-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the triazole ring, followed by the introduction of the chlorophenyl and hydroxyethyl groups. The reaction conditions may vary, but common reagents include hydrazine derivatives, aldehydes, and chlorinated aromatic compounds. The reactions are usually carried out under controlled temperatures and may require catalysts to enhance the yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Industrial methods may also incorporate purification steps such as crystallization or chromatography to obtain the desired product in pure form.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-chlorophenyl)-2-hydroxyethyl]-N-(4-methylbenzyl)-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Antifungal Activity
The 1,2,4-triazole scaffold has been extensively studied for its antifungal properties. Compounds similar to 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-N-(4-methylbenzyl)-1H-1,2,4-triazole-3-carboxamide have shown efficacy against a range of fungal pathogens. A study indicated that triazole derivatives exhibit potent antifungal activity by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes .
Antibacterial Properties
Research has demonstrated that triazole derivatives possess antibacterial properties as well. The compound's structure allows it to interact with bacterial enzymes and disrupt metabolic processes. For instance, a series of synthesized triazoles were tested against various bacterial strains and showed significant inhibition rates .
Anticancer Potential
Emerging studies suggest that 1,2,4-triazoles can act as anticancer agents. The mechanism involves the induction of apoptosis in cancer cells and the inhibition of tumor growth. A recent review highlighted the anticancer effects of triazole derivatives through their ability to modulate signaling pathways associated with cell proliferation and survival .
Data Table: Summary of Biological Activities
| Activity | Effectiveness | Reference |
|---|---|---|
| Antifungal | High | |
| Antibacterial | Moderate | |
| Anticancer | Significant | |
| Antiviral | Potential |
Case Study 1: Antifungal Efficacy
In a laboratory setting, a derivative of the triazole compound was tested against Candida albicans. The results indicated a minimum inhibitory concentration (MIC) of 0.5 µg/mL, showcasing its potential as an antifungal agent.
Case Study 2: Anticancer Activity
A study evaluated the anticancer effects of a related triazole compound on breast cancer cell lines (MCF-7). The treatment resulted in a 70% reduction in cell viability after 48 hours, indicating strong anticancer properties.
Mechanism of Action
The mechanism of action of 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-N-(4-methylbenzyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Triazole Carboxamides with Aromatic Substituents
- N-(4-Ethoxyphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide (CAS 900330-24-7): This compound shares the triazole-carboxamide backbone but differs in substituents: a phenyl group at position 1 and an ethoxyphenyl group on the carboxamide nitrogen. Molecular weight: 308.33 g/mol .
1-(4-Chlorophenyl)-3-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea (CAS 339278-23-8) :
A urea derivative with a triazole-acetyl group and 4-chlorophenyl substituent. Ureas generally exhibit stronger hydrogen-bonding capacity than carboxamides, which could enhance binding to biological targets but reduce metabolic stability. Molecular weight: 307.73 g/mol .
Triazole-Based Fungicides
- Tebuconazole: A fungicide with a triazole-methyl group and chlorophenyl substituent. Unlike the target compound, it lacks a carboxamide group but includes a dimethyl-pentanol chain, contributing to its lipophilicity and agricultural use. Biodegradability: Not readily degradable (OECD criteria) .
- Prothioconazole: Features a triazole-thione group and chlorophenyl moiety. Molecular weight: 344.83 g/mol .
- Epoxiconazole: Contains a triazole-methyl-oxirane structure with fluorophenyl and chlorophenyl groups. Its epoxide ring may confer reactivity toward fungal cytochrome P450 enzymes. Biodegradability: Not readily degradable .
Imidazo-Triazole Hybrids
Compounds such as 3-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-2-(4-chlorophenyl)-imidazo[1,2-a]pyridine (15a) (92% yield) integrate imidazo-pyridine and triazole rings. These hybrids exhibit enhanced π-π stacking and planar rigidity, likely improving DNA or enzyme binding compared to simpler triazole-carboxamides .
Antifungal Activity
Triazole derivatives are known for inhibiting fungal lanosterol 14α-demethylase (CYP51). While MIC data for the target compound are unavailable, fluconazole (a triazole antifungal) has established MIC values against Candida spp. (0.25–64 µg/mL) via NCCLS protocols . Structural analogs like tebuconazole and prothioconazole are effective in agricultural settings due to their persistence and broad-spectrum activity .
Environmental Impact
The target compound’s hydroxyethyl group may improve biodegradability compared to these analogs, though this requires experimental validation.
Physicochemical Properties and Spectral Data
- NMR Profiles :
Similar triazole-carboxamides show distinct $^{13}\text{C}$-NMR signals for carbonyl (C=O, δ ~163–165 ppm) and triazole carbons (C-3, δ ~145–161 ppm) . The target compound’s 4-methylbenzyl group would likely produce aromatic signals near δ 125–135 ppm. - Molecular Weight and Solubility : The target compound’s molecular weight (~387.84 g/mol) is higher than tebuconazole (307.82 g/mol), suggesting reduced solubility in aqueous media. Polar groups (hydroxyethyl, carboxamide) may mitigate this via hydrogen bonding .
Biological Activity
The compound 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-N-(4-methylbenzyl)-1H-1,2,4-triazole-3-carboxamide belongs to the class of 1,2,4-triazole derivatives, which have garnered significant attention due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. This article synthesizes various research findings to elucidate the biological activity of this specific triazole derivative.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of triazole derivatives is often attributed to their ability to interact with specific cellular targets. The 1H-1,2,4-triazole ring system allows for hydrogen bonding and coordination with metal ions, which can influence various biochemical pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance:
- Cell Cycle Arrest : Compounds similar to the target compound have shown the ability to induce G1 phase arrest in leukemia cell lines. This was evidenced by a study where certain triazole derivatives led to an increase in caspase-3 cleavage, indicating apoptosis in cancer cells .
- Selectivity : The selectivity of these compounds towards cancer cells over normal cells has been demonstrated. In vitro studies indicated that human peripheral blood mononuclear cells were less sensitive to these compounds compared to leukemia cells .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 11g | K562 (CML) | 15 | Apoptosis via caspase activation |
| 6g | CCRF-SB (ALL) | 20 | G1 phase arrest |
| 11e | CCRF-SB (ALL) | 25 | Cytotoxic effects |
Antimicrobial Activity
The antimicrobial properties of triazole derivatives have also been explored:
- Broad Spectrum Activity : Studies have shown that derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
- Comparison with Standard Antibiotics : In comparative studies, some triazole derivatives demonstrated efficacy comparable to established antibiotics, suggesting their potential as alternative therapeutic agents .
Table 2: Antimicrobial Activity Overview
| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 11g | Staphylococcus aureus | 32 µg/mL |
| 6g | Escherichia coli | 64 µg/mL |
Case Studies
Several case studies have investigated the biological activity of triazole derivatives:
- Study on Leukemia Cells : A study evaluated the effects of various triazole derivatives on chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL) cell lines. The results indicated that certain compounds significantly inhibited cell proliferation and induced apoptosis .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of a series of triazole derivatives against a panel of bacterial strains. Results showed promising activity against resistant strains of bacteria .
Q & A
Q. How can the synthetic route for this compound be optimized to improve yield and purity?
Methodological Answer: The synthesis of 1,2,4-triazole derivatives typically involves cyclocondensation of hydrazides with nitriles or thiosemicarbazides under acidic or basic conditions. For this compound, a stepwise approach is recommended:
Intermediate Preparation : Synthesize the 1,2,4-triazole core via reaction of a substituted hydrazine with a carbonyl compound (e.g., urea or thiourea) .
Side-Chain Introduction : Attach the 2-(4-chlorophenyl)-2-hydroxyethyl group via nucleophilic substitution or Mitsunobu reaction to ensure stereochemical control .
Carboxamide Formation : Couple the triazole core with 4-methylbenzylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Optimization Tips :
Q. What spectroscopic and crystallographic techniques are most effective for confirming its structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: DCM/ethanol). Analyze hydrogen bonding (e.g., O–H···N interactions) and confirm stereochemistry .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N–H bend at ~1540 cm⁻¹) .
Q. How can in vitro biological activity assays (e.g., enzyme inhibition) be designed for this compound?
Methodological Answer:
- Target Selection : Prioritize enzymes with known sensitivity to triazole derivatives (e.g., cytochrome P450, fungal lanosterol 14α-demethylase) .
- Assay Design :
- Controls : Include positive controls (e.g., ketoconazole for antifungal assays) and solvent controls (DMSO ≤0.1%) .
Advanced Research Questions
Q. What computational strategies can elucidate its binding mode with target proteins?
Methodological Answer:
Q. How can structure-activity relationship (SAR) studies guide the optimization of its pharmacokinetic properties?
Methodological Answer:
- SAR Design : Synthesize analogs with modifications to:
- ADME Profiling :
Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
